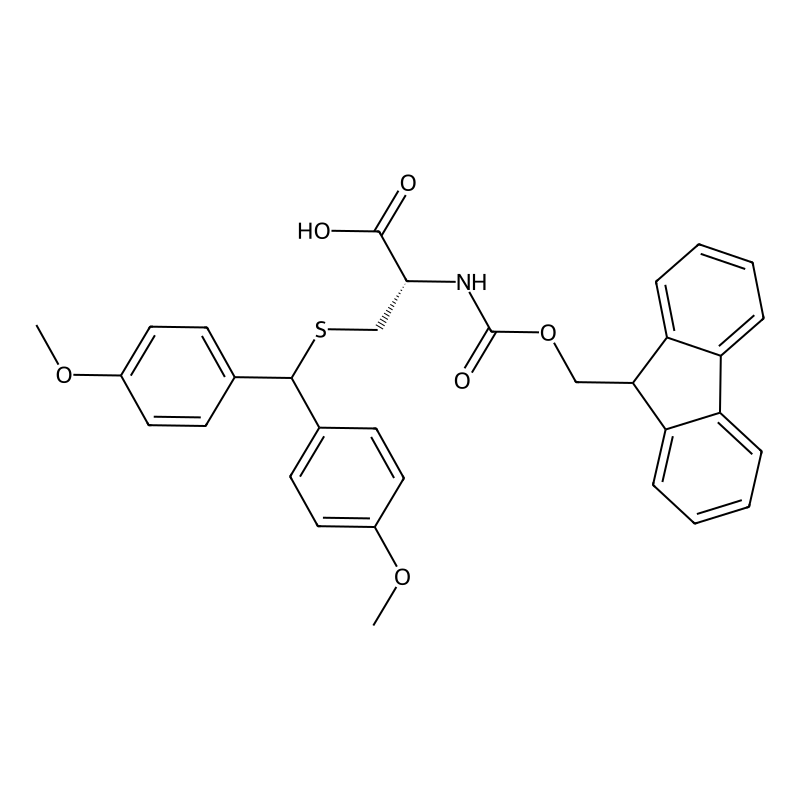Fmoc-D-Cys(Ddm)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-D-Cys(Ddm)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(2,4-dimethoxybenzyl)-D-cysteine, is a derivative of the amino acid cysteine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a dimethoxybenzyl (Ddm) protecting group on the thiol side chain. This compound is utilized primarily in peptide synthesis, where it aids in the selective protection of cysteine residues, which are prone to oxidation and other side reactions during synthetic processes.
The structure of Fmoc-D-Cys(Ddm)-OH can be represented by its molecular formula and its unique arrangement allows for effective incorporation into peptides while maintaining the integrity of the cysteine residue during synthesis .
In peptide synthesis, Fmoc-D-Cys(Ddm)-OH participates in various coupling reactions. Typically, it is activated through reagents such as HCTU or DIC in the presence of bases like N,N-diisopropylethylamine (DIEA). The Fmoc group is removed using piperidine, allowing for subsequent coupling steps. The Ddm group serves to protect the thiol from oxidation and facilitates selective deprotection strategies .
Cysteine residues play crucial roles in protein structure and function, particularly in forming disulfide bonds that stabilize protein conformation. Fmoc-D-Cys(Ddm)-OH retains biological activity relevant to cysteine, including potential antioxidant properties and participation in redox reactions. Its unique protective groups enhance its utility in synthesizing peptides that mimic biologically active compounds or are used in therapeutic applications .
The synthesis of Fmoc-D-Cys(Ddm)-OH typically involves several key steps:
- Protection of Cysteine: The thiol group of cysteine is protected using the Ddm group to prevent undesired reactions during peptide synthesis.
- Fmoc Protection: The amino group is protected with the Fmoc group to allow for selective deprotection and coupling.
- Coupling Reaction: The protected cysteine is then incorporated into peptide chains through standard coupling methods using activating agents.
- Deprotection: Following incorporation into a peptide sequence, the Fmoc group is removed using piperidine, allowing for further elongation or modification of the peptide chain .
Fmoc-D-Cys(Ddm)-OH is widely used in:
- Peptide Synthesis: Its protective groups allow for stable incorporation of cysteine into peptides without risk of oxidation or racemization.
- Drug Development: Peptides containing this compound can be designed to mimic natural proteins or serve as therapeutics.
- Research: It aids in studying protein interactions and functions related to cysteine residues, particularly in redox biology and enzyme catalysis .
Studies involving Fmoc-D-Cys(Ddm)-OH often focus on its interaction with other amino acids during peptide synthesis. Research indicates that the choice of protecting groups significantly affects coupling efficiency and racemization rates. By utilizing the Ddm protecting group, researchers can minimize unwanted side reactions that typically occur with free thiols, thus enhancing yield and purity in synthesized peptides .
Several compounds share structural features or applications with Fmoc-D-Cys(Ddm)-OH. Here are some notable examples:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Fmoc-L-Cys(Trt)-OH | Similar structure with a trityl protecting group | Often used for synthesizing peptides with L-cysteine |
| Fmoc-D-Cys(Trt)-OH | Contains trityl protecting group on D-cysteine | Used similarly but may have different reactivity |
| Boc-D-Cys(Trt)-OH | Uses a different protecting group (Boc) | Alternative for applications requiring Boc protection |
| Ac-D-Cys(Trt)-OH | Acetylated form of cysteine | Useful for specific peptide modifications |
Fmoc-D-Cys(Ddm)-OH stands out due to its specific combination of protective groups that enhance stability and reduce racemization during synthesis compared to other cysteine derivatives .








